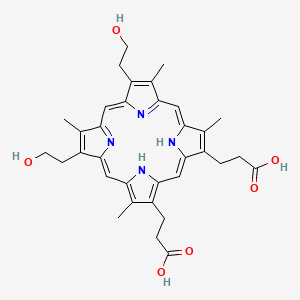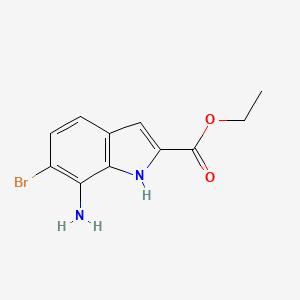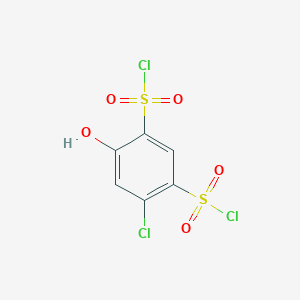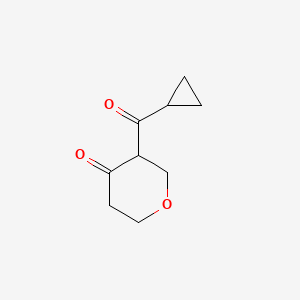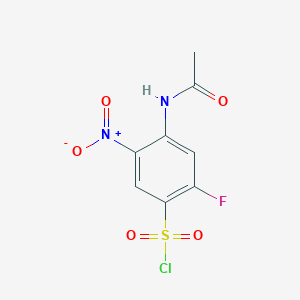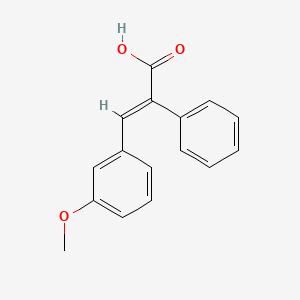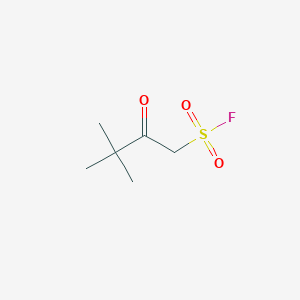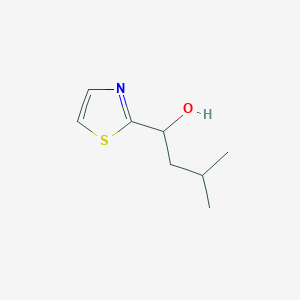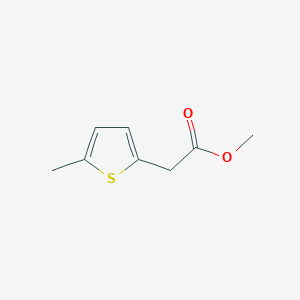
Methyl 2-(5-methylthiophen-2-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(5-methylthiophen-2-yl)acetate: is an organic compound with the molecular formula C8H10O2S It is a derivative of thiophene, a sulfur-containing heterocyclic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Methyl 2-(5-methylthiophen-2-yl)acetate can be synthesized through several methods. One common method involves the reaction of 2-methylthiophene with acetic anhydride. This reaction typically requires a catalyst and is conducted under controlled temperature conditions to ensure the desired product is obtained .
Industrial Production Methods: In industrial settings, the production of this compound may involve bulk synthesis techniques. These methods often utilize large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of industrial production .
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 2-(5-methylthiophen-2-yl)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiol derivatives.
Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Conditions for substitution reactions vary depending on the desired product but may include the use of catalysts and specific solvents.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiophene derivatives.
Applications De Recherche Scientifique
Methyl 2-(5-methylthiophen-2-yl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Researchers study its interactions with biological systems to understand its potential as a bioactive compound.
Industry: This compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of methyl 2-(5-methylthiophen-2-yl)acetate involves its interaction with specific molecular targets. These interactions can lead to various biochemical effects, depending on the context of its use. For example, in medicinal chemistry, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
- 2-Acetyl-5-methylthiophene
- 5-Methyl-2-thienyl methyl ketone
- Methyl 5-methyl-2-thienyl ketone
Comparison: Methyl 2-(5-methylthiophen-2-yl)acetate is unique due to its ester functional group, which imparts different chemical properties compared to similar compounds like 2-acetyl-5-methylthiophene.
Propriétés
Formule moléculaire |
C8H10O2S |
|---|---|
Poids moléculaire |
170.23 g/mol |
Nom IUPAC |
methyl 2-(5-methylthiophen-2-yl)acetate |
InChI |
InChI=1S/C8H10O2S/c1-6-3-4-7(11-6)5-8(9)10-2/h3-4H,5H2,1-2H3 |
Clé InChI |
MGFNXARHXFTKAB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(S1)CC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-Amino-3-[(2-methylpropyl)amino]benzoic acid](/img/structure/B13072362.png)
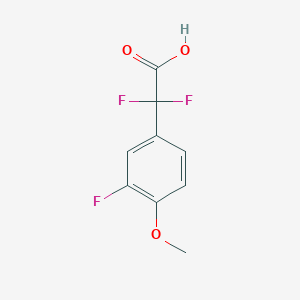

![2-Ethyl-6-methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13072377.png)
